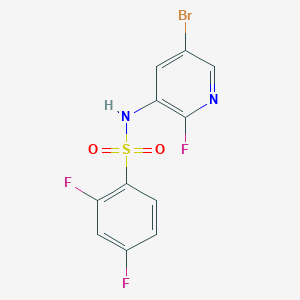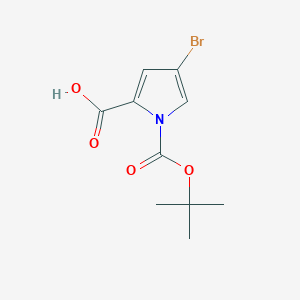
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features an amino group at the 6th position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,3-dimethyl-2,3-dihydro-indole.
Protection of the Amino Group: The amino group is protected using a Boc protecting group. This is achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Amino Group: The amino group is introduced at the 6th position through a nitration-reduction sequence. Nitration is performed using nitric acid, followed by reduction with a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the indole ring or the Boc protecting group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Medicine: Investigated for its role in drug discovery and development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The Boc protecting group ensures stability and controlled release of the active amino group during biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-3,3-dimethyl-2,3-dihydro-indole: Lacks the Boc protecting group, making it more reactive.
N-Boc-3,3-dimethyl-2,3-dihydro-indole: Lacks the amino group at the 6th position, limiting its biological activity.
6-Amino-3,3-dimethylindolin-2-one: Contains a carbonyl group at the 2nd position, altering its reactivity and biological properties.
Uniqueness
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole is unique due to the presence of both the amino group and the Boc protecting group, providing a balance between reactivity and stability. This makes it a versatile intermediate for various synthetic and research applications.
Propiedades
Número CAS |
1049677-39-5 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
tert-butyl N-(3,3-dimethyl-1,2-dihydroindol-6-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-6-7-11-12(8-10)16-9-15(11,4)5/h6-8,16H,9H2,1-5H3,(H,17,18) |
Clave InChI |
YQXRYVXRCHIFOY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=C1C=CC(=C2)NC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


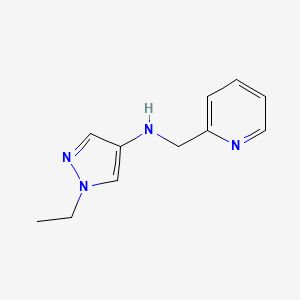
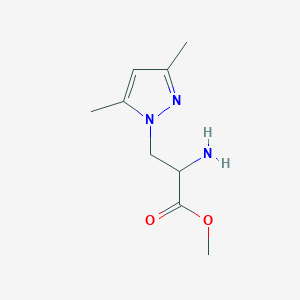

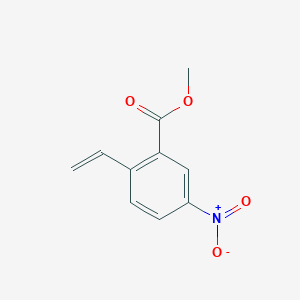

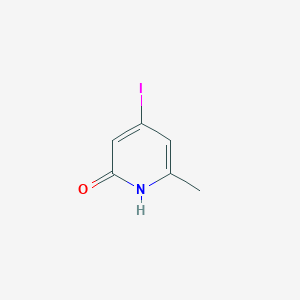

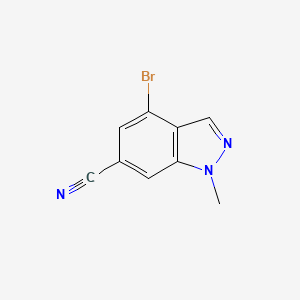
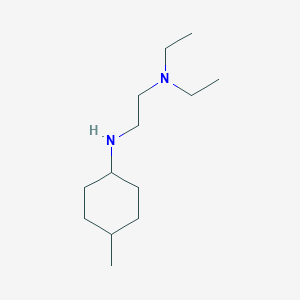
![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)
